2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide
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Description
The compound “2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide” is a complex organic molecule. It contains an indene core, which is a polycyclic hydrocarbon, with additional functional groups attached .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves reactions with primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid . The reaction shows attractive characteristics, such as substrate availability, good yields, existence of numerous hydrogen-bonding possibilities in product, and its mild conditions in ethanol media .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups attached to the indene core. The 1H NMR spectrum of a similar compound displayed various peaks corresponding to different types of hydrogen atoms in the molecule .Scientific Research Applications
Organic Synthesis and Chemical Reactions
The compound’s unique structure makes it an interesting candidate for organic synthesis. Researchers have explored its reactivity in various reactions, including cycloadditions. For instance, hydrogen-bond-assisted azomethine ylides generated from this compound can undergo a formal Huisgen 1,3-dipolar cycloaddition with β-bromo-β-nitrostyrenes, leading to highly substituted pyrrolidin-2-ylidene derivatives . These reactions offer opportunities for designing novel molecules with potential applications in drug discovery and materials science.
Photolysis and Photochemical Transformations
The compound’s photolysis has been investigated, resulting in the formation of interesting derivatives. For example, N-(1,3-dioxo-2-propoxy-2,3-dihydro-1H-inden-2-yl)benzamide undergoes photolysis to yield (Z)-3-(propoxymethylene)isobenzofuran-1(3H)-one . Understanding these photochemical transformations can guide the design of light-responsive materials and photoactive compounds.
Protein Kinase Inhibition
Researchers have identified the compound as a potential protein kinase CK2 inhibitor. Some derivatives with a 1,3-dioxo-2,3-dihydro-1H-indene core exhibit improved inhibitory activity against CK2, a serine/threonine protein kinase implicated in cancer . These findings suggest that further exploration of this compound’s kinase inhibition properties could lead to novel anticancer therapies.
Materials Science and Molecular Design
The unique indene-based structure of the compound offers opportunities for designing functional materials. For instance, bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene) di-malononitrile derivatives have been synthesized, which may have applications in optoelectronics or molecular switches . Investigating the electronic and optical properties of such compounds could reveal exciting material science prospects.
Biological Activity and Drug Development
While specific biological activities of this compound remain to be fully explored, its structural features suggest potential interactions with biological targets. Researchers may investigate its binding affinity to proteins, enzymes, or receptors, paving the way for drug development.
properties
IUPAC Name |
2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-19-18(23)13-8-4-5-9-15(13)20-10-14-16(21)11-6-2-3-7-12(11)17(14)22/h2-10,21H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEYUDHHWOOMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1N=CC2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide |
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